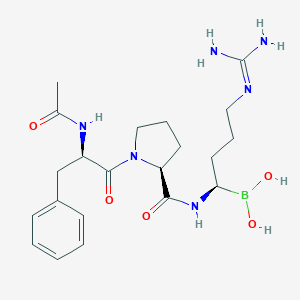
4-Iodobenzonitrile
Overview
Description
4-Iodobenzonitrile (4-IBN) is an organoiodine compound with the molecular formula C7H4IN. It is a colorless solid that is soluble in organic solvents. 4-IBN is a versatile reagent and is used in a variety of synthetic applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a wide range of polymers, including polyurethanes and polyamides.
Scientific Research Applications
1. Crystal Structure and Halogen Bonding
4-Iodobenzonitrile exhibits unique crystal structures and halogen bonding properties. It maintains a monoclinic structure under ambient conditions, forming chains of molecules linked through C≡N···I halogen bonds. Under pressure, these structures exhibit remarkable stability, with the halogen bond being the most robust intermolecular interaction. This property is critical in understanding the material's compressibility and behavior under different environmental conditions (Giordano et al., 2019).
2. Pressure-Induced Phase Transition
This compound undergoes a phase transition when exposed to high pressure. This process is driven by the interaction between cyano donors and iodine atoms, leading to structure-directing N...I interactions. These transitions are important for understanding the material's properties in different states and environments (Giordano & Parsons, 2017).
3. Electrochemical Properties
In electrochemical studies, this compound shows potential for cross-coupling reactions. It can form biphenyl, 4-phenylbenzonitrile, and other compounds under certain conditions. This indicates its utility in synthetic organic chemistry, especially in electrochemically promoted reactions (Gallardo & Soler, 2017).
4. Bending Properties in Crystals
The bending properties of this compound crystals have been analyzed to understand their mechanical behavior. The iodobenzonitrile crystal is brittle, whereas other halogen variants show different degrees of flexibility. This insight is vital for applications requiring mechanical properties of materials (Veluthaparambath et al., 2022).
5. Thermodynamic and Aromaticity Studies
This compound has been the subject of detailed thermodynamic and aromaticity studies. These studies provide insights into the molecule's enthalpies of formation, phase transition behaviors, and electronic behavior, crucial for understanding its chemical properties and potential applications (Rocha et al., 2013).
6. Synthesis and Chemical Reactions
Safety and Hazards
Mechanism of Action
Target of Action
4-Iodobenzonitrile is a chemical compound used in various organic synthesis processes . .
Mode of Action
The mode of action of this compound is primarily through its role as a reactant in organic synthesis. It participates in reactions such as Stille coupling , contributing to the formation of complex organic compounds.
Biochemical Pathways
this compound is involved in the synthesis of various organic compounds. For instance, it is used in the synthesis of ethyl-4′-cyano-4-nitro[1,1′-biphenyl]-2-carboxylate and 2-(4-cyanophenyl)tellurophene . These compounds may participate in various biochemical pathways, depending on their specific structures and properties.
Result of Action
The result of this compound’s action is the formation of complex organic compounds through various synthesis reactions . The specific molecular and cellular effects would depend on the properties of the synthesized compounds.
properties
IUPAC Name |
4-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN/c8-7-3-1-6(5-9)2-4-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKDXPVXJWTSRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062819 | |
| Record name | Benzonitrile, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3058-39-7 | |
| Record name | 4-Iodobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3058-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003058397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Iodobenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87894 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 4-iodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the crystal structure of 4-iodobenzonitrile and how does it respond to pressure?
A1: this compound crystallizes in a monoclinic structure (space group I2/a) characterized by chains of molecules linked through C≡N···I halogen bonds. [] These chains are further stabilized by CH···I, CH···N, and π-stacking interactions. [] Interestingly, the halogen bond demonstrates remarkable robustness under pressure, being the least compressible interaction in the structure. [] While the crystal structure remains stable up to 5.0 GPa, a transition to a triclinic phase (P1¯) occurs at 5.5 GPa, driven by strain relief in the π∙∙∙π interactions. [] This transition significantly impacts the crystal's optical properties, causing darkening and reduced transmittance. []
Q2: How does the halogen bond in this compound contribute to the mechanical properties of its crystals?
A2: The strength and flexibility of the C-I...N≡C halogen bond directly influence the mechanical properties of this compound crystals. [] While strong in its linear conformation, this bond becomes significantly destabilized upon deviation from linearity, leading to brittleness. [] This contrasts with 4-bromobenzonitrile and 4-chlorobenzonitrile, which exhibit elastic and plastic bending, respectively, due to the more forgiving nature of their halogen bonds upon bending. []
Q3: Can this compound be used to enhance the luminescent properties of other organic materials?
A3: Yes, this compound has shown promise in enhancing the phosphorescence of specific organic molecules. For instance, doping the non-luminous this compound crystal matrix with iodo difluoroboron dibenzoylmethane (I-BF2dbm-R) derivatives leads to the formation of halogen bonds between the cyano group of the matrix and the iodine atom of the dopant. [] This interaction restricts non-radiative decay pathways and boosts spin-orbit coupling, resulting in doped crystals exhibiting remarkably efficient room-temperature phosphorescence. []
Q4: How does this compound participate in palladium-catalyzed reactions?
A4: this compound serves as an effective initiator in palladium-catalyzed Suzuki–Miyaura catalyst-transfer condensation polymerization (CTCP). [] Specifically, reacting this compound with an AmPhos Pd precatalyst generates an initiator in situ. [] This initiator facilitates the controlled polymerization of monomers like thiophene and fluorene, ultimately yielding polymers with well-defined structures and controlled molecular weights. []
Q5: Can the reactivity of this compound be exploited for the synthesis of other fluorinated compounds?
A5: Research indicates that reactions of pentafluorobenzonitrile often lead to the displacement of the 4-fluorine atom. [] This reactivity pattern suggests that substituting the 4-fluorine atom in pentafluorobenzonitrile with iodine could offer a strategic pathway to synthesize diverse tetrafluoro-4-iodobenzonitrile derivatives.
Q6: What are the potential applications of this compound in analytical chemistry?
A6: this compound shows potential as a derivatization reagent in chromatographic techniques. For instance, it can react with L-p-boronophenylalanine in blood samples via Suzuki coupling, enabling the detection and quantification of this important biomarker. []
Q7: How can computational chemistry contribute to the understanding of this compound?
A7: Computational techniques like PIXEL calculations have been instrumental in analyzing the energetic contributions of different intermolecular interactions in this compound crystals under pressure. [] These calculations provide valuable insights into the driving forces behind pressure-induced phase transitions and the stability of different crystallographic arrangements. [] Additionally, DFT calculations can be employed to study the strength and geometry of C-X...N≡C halogen bonds, providing a deeper understanding of their role in crystal structure and properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















